molecular formula C18H13N3O3S B5729433 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate

3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate

Cat. No. B5729433
M. Wt: 351.4 g/mol
InChI Key: NDIOZVQMYROKKZ-UDWIEESQSA-N
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Description

3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits the cell cycle progression by downregulating cyclin D1 and upregulating p21 and p27. In terms of antimicrobial activity, it is believed to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant properties. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain, suggesting its anti-inflammatory effects. Additionally, it has been found to increase the levels of glutathione (GSH) and superoxide dismutase (SOD), which are important antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in lab experiments is its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate. One area of interest is its potential use in combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential applications in other fields such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with isonicotinoylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzaldehyde to yield the final product.

Scientific Research Applications

3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields such as cancer research, antimicrobial activity, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(14-6-8-19-9-7-14)21-20-12-13-3-1-4-15(11-13)24-18(23)16-5-2-10-25-16/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIOZVQMYROKKZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

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